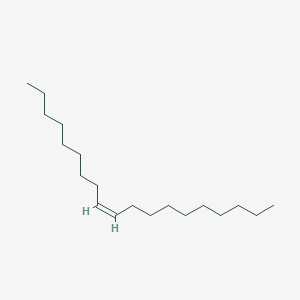
9Z-Nonadecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-9-Nonadecene: is an unsaturated hydrocarbon with the molecular formula C19H38 It is an alkene with a double bond located at the ninth carbon atom in the chain, and the “Z” configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrogenation of Nonadecene: One common method to synthesize (Z)-9-nonadecene involves the partial hydrogenation of nonadecene. This process typically uses a catalyst such as palladium on carbon (Pd/C) under controlled conditions to achieve the desired level of hydrogenation without fully saturating the molecule.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired alkene. This method allows for precise control over the position and configuration of the double bond.
Industrial Production Methods: Industrial production of (Z)-9-nonadecene often involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The choice of catalyst and reaction conditions are optimized to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-9-Nonadecene can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or ozone (O3). These reactions can lead to the formation of various oxygenated products, including alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction of (Z)-9-nonadecene can be achieved using hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum, resulting in the formation of nonadecane.
Substitution: Halogenation reactions, such as the addition of bromine (Br2) or chlorine (Cl2), can occur at the double bond, leading to the formation of dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3), and other oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts.
Substitution: Halogens like bromine (Br2) and chlorine (Cl2).
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Nonadecane.
Substitution: Dihalogenated alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: : (Z)-9-Nonadecene is used as a starting material in organic synthesis for the preparation of more complex molecules. Its reactivity at the double bond makes it a versatile intermediate in various chemical reactions.
Biology: : In biological research, (Z)-9-nonadecene is studied for its potential role in cell membrane structure and function due to its hydrophobic nature. It is also investigated for its interactions with biological macromolecules.
Medicine: : Although not widely used in medicine, (Z)-9-nonadecene’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: : In the industrial sector, (Z)-9-nonadecene is used in the production of lubricants, surfactants, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical characteristics.
Wirkmechanismus
The mechanism of action of (Z)-9-nonadecene primarily involves its interactions with other molecules through its double bond. The double bond allows for various chemical reactions, including addition and substitution, which can modify the compound’s properties and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-9-Nonadecene: The “E” isomer of 9-nonadecene has the higher priority substituents on opposite sides of the double bond, leading to different chemical and physical properties.
Nonadecane: A fully saturated hydrocarbon with no double bonds, nonadecane has different reactivity and applications compared to (Z)-9-nonadecene.
(Z)-9-Octadecene: Similar in structure but with one fewer carbon atom, (Z)-9-octadecene shares some chemical properties with (Z)-9-nonadecene but differs in molecular weight and boiling point.
Uniqueness: : (Z)-9-Nonadecene’s unique feature is its specific double bond configuration, which imparts distinct chemical reactivity and physical properties. This configuration makes it valuable in applications requiring precise control over molecular interactions and reactions.
Eigenschaften
Molekularformel |
C19H38 |
|---|---|
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
(Z)-nonadec-9-ene |
InChI |
InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18H2,1-2H3/b19-17- |
InChI-Schlüssel |
UTPZTNSPDTWUBY-ZPHPHTNESA-N |
Isomerische SMILES |
CCCCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)

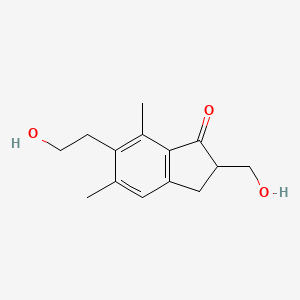

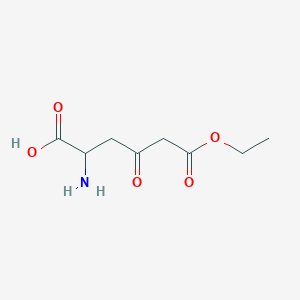
![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B12102841.png)

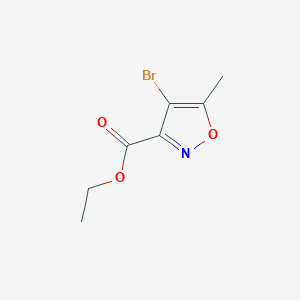
![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B12102873.png)
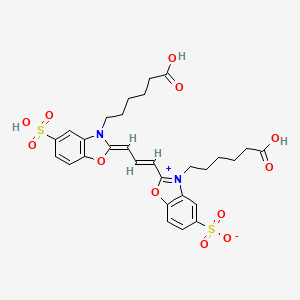
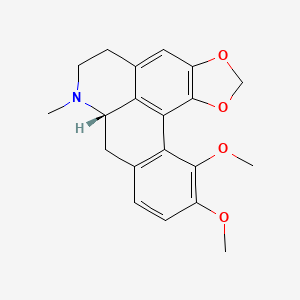
![[(3S)-3-fluoro-1-methyl-3-piperidyl]methanol](/img/structure/B12102881.png)

